molecular formula C27H24FN3O2 B4328434 1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE

1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE

Cat. No.: B4328434
M. Wt: 441.5 g/mol
InChI Key: QRYYLIIXVACBKC-UHFFFAOYSA-N
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Description

1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE can be compared with other indole derivatives and piperazine-based compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]indol-3-yl]-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c28-24-12-6-4-8-20(24)18-31-19-23(22-11-5-7-13-25(22)31)26(32)27(33)30-16-14-29(15-17-30)21-9-2-1-3-10-21/h1-13,19H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYYLIIXVACBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE
Reactant of Route 2
Reactant of Route 2
1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE
Reactant of Route 3
Reactant of Route 3
1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE
Reactant of Route 4
Reactant of Route 4
1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE
Reactant of Route 5
Reactant of Route 5
1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE
Reactant of Route 6
Reactant of Route 6
1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(4-PHENYLPIPERAZIN-1-YL)ETHANE-1,2-DIONE

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